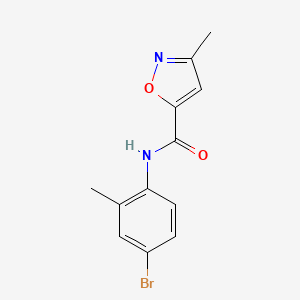![molecular formula C14H12N2OS2 B7457079 N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEC is a heterocyclic compound that contains both benzothiazole and thiophene rings.
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In materials science, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as a building block for organic electronic materials. It has been shown to have good solubility and film-forming properties, making it a promising candidate for use in organic solar cells and other electronic devices.
In analytical chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity for various analytes, making it a promising candidate for use in sensing applications.
作用機序
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has also been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its potential as a versatile building block for organic electronic materials. It has good solubility and film-forming properties, making it a promising candidate for use in various electronic devices. Another advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its potential as a fluorescent probe for sensing applications. It has high sensitivity and selectivity for various analytes, making it a promising candidate for use in analytical chemistry.
One limitation of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its multi-step synthesis process, which requires careful control of reaction conditions to obtain high yields and purity. Another limitation of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its limited understanding of its mechanism of action, which hinders its potential as a therapeutic agent.
将来の方向性
There are several future directions for N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide research. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide and its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore the potential of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide as a building block for organic electronic materials. In analytical chemistry, further studies are needed to optimize the sensitivity and selectivity of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide as a fluorescent probe for sensing applications.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is a promising compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its multi-step synthesis process and limited understanding of its mechanism of action are some of the limitations that need to be overcome. However, its potential as a versatile building block for organic electronic materials and a fluorescent probe for sensing applications make it a promising candidate for future research.
合成法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide involves the reaction of 2-mercaptothiophene with 2-bromoethylbenzothiazole in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-14(12-6-3-9-18-12)15-8-7-13-16-10-4-1-2-5-11(10)19-13/h1-6,9H,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWDPLENOXBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)




![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)


![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)